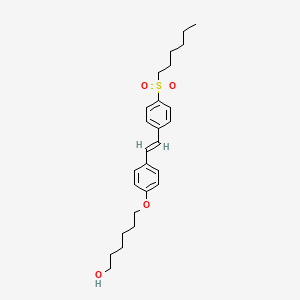![molecular formula C20H20N2O5S B13889009 Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)
Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with benzenesulfonyl and 4-methoxyphenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the pyrazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 4-methoxyphenylmethyl group: This can be done via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(benzenesulfonyl)-1-phenylpyrazole-4-carboxylate
- Ethyl 3-(benzenesulfonyl)-1-(4-methylphenyl)pyrazole-4-carboxylate
- Ethyl 3-(benzenesulfonyl)-1-(4-chlorophenyl)pyrazole-4-carboxylate
Uniqueness
Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate is unique due to the presence of the 4-methoxyphenylmethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.
Propiedades
Fórmula molecular |
C20H20N2O5S |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C20H20N2O5S/c1-3-27-20(23)18-14-22(13-15-9-11-16(26-2)12-10-15)21-19(18)28(24,25)17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3 |
Clave InChI |
YVHIYIJTMXLTFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(N=C1S(=O)(=O)C2=CC=CC=C2)CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


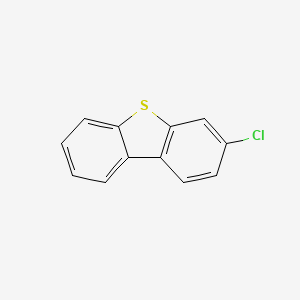

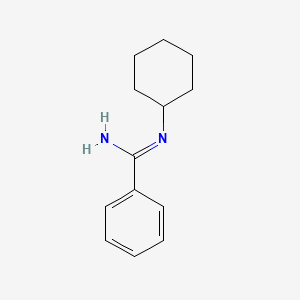

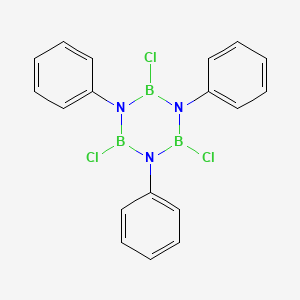
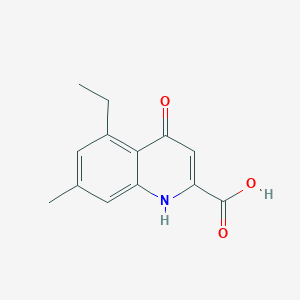
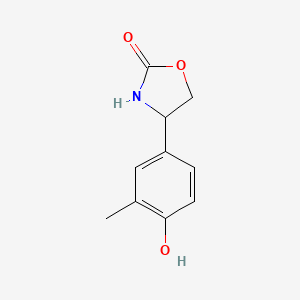
![2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)

![6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13888985.png)


